molecular formula C7H6FNO4 B6325582 4-Fluoro-5-nitro-2-methoxyphenol CAS No. 935286-13-8

4-Fluoro-5-nitro-2-methoxyphenol

Cat. No.: B6325582
CAS No.: 935286-13-8
M. Wt: 187.12 g/mol
InChI Key: PNYSELJBPNZNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-nitro-2-methoxyphenol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorine atom, a nitro group, and a methoxy group attached to a phenol ring. These functional groups impart unique chemical properties to the compound, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-nitro-2-methoxyphenol typically involves the nitration of 4-fluoro-2-methoxyphenol. The process begins with the dissolution of 4-fluoro-2-methoxyphenol in concentrated sulfuric acid at a low temperature (around -15°C). Potassium nitrate dissolved in concentrated sulfuric acid is then added slowly to the mixture. The reaction is stirred for about 2 hours at the same temperature. The reaction mixture is then poured into ice water, and the pH is adjusted to 8.0-9.0 using sodium hydroxide, resulting in the precipitation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-nitro-2-methoxyphenol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack. Common reagents include sodium methoxide and potassium tert-butoxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.

    Reduction: 4-Fluoro-5-amino-2-methoxyphenol.

    Oxidation: 4-Fluoro-5-nitro-2-carboxyphenol.

Scientific Research Applications

4-Fluoro-5-nitro-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-nitro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Fluoro-5-nitro-2-methylaniline: Contains an amino group instead of a methoxy group, leading to different chemical properties and reactivity.

    4-Fluoro-5-nitro-2-hydroxyphenol: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

4-Fluoro-5-nitro-2-methoxyphenol is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group increases its reactivity towards nucleophiles. The methoxy group influences its solubility and binding affinity to biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-fluoro-2-methoxy-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4/c1-13-7-2-4(8)5(9(11)12)3-6(7)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYSELJBPNZNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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